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Compound of Interest

Compound Name: 5-Amino-2,4-dichloropyrimidine

Cat. No.: B029763 Get Quote

An In-depth Technical Guide to 5-Amino-2,4-dichloropyrimidine (CAS 5177-27-5) for

Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2,4-dichloropyrimidine,

a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers,

medicinal chemists, and process development scientists, this document moves beyond a

simple recitation of facts to offer field-proven insights into the compound's reactivity, synthesis,

and application, ensuring a deep and practical understanding of its utility.

Core Molecular Profile and Physicochemical
Properties
5-Amino-2,4-dichloropyrimidine (CAS: 5177-27-5) is a stable, crystalline solid that serves as

a highly versatile intermediate.[1][2] Its structure, featuring a pyrimidine core with two reactive

chlorine atoms and an amino group, presents a unique electronic landscape that dictates its

synthetic applications. The electron-deficient nature of the pyrimidine ring, compounded by the

inductive effect of the two chlorine atoms, makes the C2 and C4 positions highly susceptible to

nucleophilic attack.

The core physicochemical properties are summarized below for rapid assessment and

experimental planning.
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Property Value Source(s)

CAS Number 5177-27-5 [3]

Molecular Formula C₄H₃Cl₂N₃ [4]

Molecular Weight 163.99 g/mol [4]

Appearance
Yellow to pinkish or brown

crystalline powder/solid
[1][5][6]

Melting Point 118-123 °C

Solubility Soluble in DMSO, Methanol [6][7]

Storage Conditions
2-8°C, inert atmosphere,

protect from light and moisture
[8]

pKa (Predicted) -1.55 ± 0.29 [6]

XLogP3 (Predicted) 1.4 [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Spectroscopic Signature for Compound Verification
Confirmation of the structural integrity of 5-Amino-2,4-dichloropyrimidine is critical. While raw

spectra are proprietary to suppliers, the expected spectroscopic characteristics are well-defined

based on its structure and data from analogous compounds.

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple. A

singlet should be observed for the C6-H proton in the aromatic region (typically δ 8.0-8.5

ppm). A broad singlet corresponding to the two protons of the C5-NH₂ group will also be

present, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon

atoms in the pyrimidine ring. The chemical shifts are influenced by the attached halogens

and the amino group, with the chlorinated carbons (C2 and C4) expected to be significantly

downfield.
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FT-IR Spectroscopy: The infrared spectrum provides key information about the functional

groups. Characteristic absorption bands would include N-H stretching vibrations for the

primary amine (typically in the 3300-3500 cm⁻¹ region), C-Cl stretching vibrations (usually

below 800 cm⁻¹), and various C=C and C=N stretching vibrations characteristic of the

pyrimidine ring (in the 1400-1600 cm⁻¹ region).[9]

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two chlorine atoms, with the molecular ion peak (M+) at m/z ≈ 163,

accompanied by (M+2)+ and (M+4)+ peaks in an approximate 9:6:1 ratio.

Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of 5-Amino-2,4-dichloropyrimidine is dominated by the differential

reactivity of its two chlorine atoms at the C2 and C4 positions. These positions are activated

towards Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling

reactions.

Regioselectivity in Nucleophilic Aromatic Substitution
(SNAr)
For most dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8][10]

This is attributed to the ability of the para-nitrogen (N1) to better stabilize the negative charge in

the Meisenheimer intermediate compared to the ortho-nitrogen (N3) during C2 attack.[10]

However, the electronic nature of other ring substituents plays a crucial role. The C5-amino

group is electron-donating, which can modulate the relative electrophilicity of the C2 and C4

positions. While C4 substitution is still generally favored, reaction conditions can be tuned to

influence selectivity.

Caption: General regioselectivity in S(N)Ar reactions.

Palladium-Catalyzed Cross-Coupling Reactions
Similar regioselectivity is observed in palladium-catalyzed reactions like the Suzuki-Miyaura

coupling.[11][12][13] The oxidative addition of the palladium(0) catalyst occurs preferentially at

the C4-Cl bond. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at

this position, leaving the C2-Cl available for subsequent transformations. This stepwise

functionalization is a cornerstone of its use in building complex molecular architectures.
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Synthesis and Key Experimental Protocols
A reliable supply of high-purity starting material is paramount. The most common and scalable

synthesis involves the reduction of its nitro precursor, 2,4-dichloro-5-nitropyrimidine.

Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established industrial processes and offers high yield and purity

while avoiding the heavy metal waste associated with stoichiometric reductants like iron

powder.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://patents.google.com/patent/WO2022090101A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow via Catalytic Hydrogenation

Preparation

Reaction

Workup & Isolation

Charge Reactor:
1. 2,4-Dichloro-5-nitropyrimidine

2. Ethyl Acetate
3. Activated Carbon (optional)

Stir and Filter to
Hydrogenation Reactor

Add Pt/C Catalyst

Purge Reactor with N₂ then H₂

Pressurize with H₂ (4-5 bar)
Maintain Temp (20-40°C)

Monitor Reaction until Completion

Filter to Remove Catalyst

Concentrate Filtrate
under Reduced Pressure

Crystallize/Precipitate Product

Filter and Dry
(Vacuum Oven, 55-60°C)

Click to download full resolution via product page

Caption: Key stages in the synthesis of the title compound.
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Step-by-Step Methodology:

Reactor Charging: To a suitable reactor, charge 2,4-dichloro-5-nitropyrimidine (1.0 eq)

followed by ethyl acetate (approx. 9 volumes). Optionally, add activated carbon (e.g., 5%

w/w) and stir the mixture at ambient temperature (20-30°C) for 1 hour to decolorize.

Preparation for Hydrogenation: Filter the mixture to remove the carbon, transferring the

filtrate to a hydrogenation-rated reactor. Rinse the filter cake with additional ethyl acetate

(approx. 1 volume) and add to the reactor.

Catalyst Addition: Purge the hydrogenation reactor with nitrogen. Carefully add wet platinum

on carbon (Pt/C) catalyst (e.g., 5 mol% Pt, 50-70% water content).

Hydrogenation Reaction: Adjust the internal temperature to 15-25°C. Purge the reactor three

times with hydrogen gas. Pressurize the reactor to 4-5 bar with hydrogen and begin vigorous

agitation. The reaction is exothermic; maintain the temperature between 20-40°C.

Monitoring and Completion: Monitor the reaction progress by analyzing aliquots (e.g., via

HPLC or TLC). The reaction typically continues until hydrogen uptake ceases.

Workup: Once complete, vent the reactor and purge with nitrogen. Filter the reaction mixture

through a pad of celite to remove the Pt/C catalyst.

Isolation: Concentrate the filtrate under reduced pressure. The product can then be isolated

by crystallization, often by cooling the concentrated solution or by adding an anti-solvent like

heptane.

Drying: Filter the resulting solid and dry in a vacuum oven at 55-60°C to a constant weight to

yield 5-Amino-2,4-dichloropyrimidine as a crystalline solid.

Causality Note: The use of catalytic hydrogenation is preferred in modern synthesis for its

efficiency and cleaner profile.[14] Ethyl acetate is a good solvent choice for both the starting

material and product, facilitating an easy workup. Filtering off the heterogeneous catalyst is a

simple and effective purification step.

Protocol: Suzuki-Miyaura Cross-Coupling
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This representative protocol demonstrates the selective functionalization at the C4 position.

Step-by-Step Methodology:

Inert Atmosphere: To a reaction vessel equipped with a condenser and magnetic stirrer, add

5-Amino-2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and a

base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a

4:1:1 ratio).[11] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-

20 minutes.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as

Pd(PPh₃)₄ (0.5-5 mol%).[13]

Reaction: Heat the reaction mixture to a temperature between 55-85°C. Monitor the reaction

progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

under reduced pressure. Purify the crude residue by column chromatography on silica gel to

obtain the C4-arylated product.

Trustworthiness Note: This self-validating protocol relies on monitoring by chromatography

(TLC/LC-MS) at each stage to confirm the consumption of starting material and the formation of

the desired regioselective product before proceeding to workup and purification.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors
The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found

in the active sites of protein kinases. 5-Amino-2,4-dichloropyrimidine is a known building

block for the synthesis of inhibitors targeting Polo-like kinases (Plk), particularly Plk1 and Plk4.

[3][15][16] These kinases are critical regulators of cell cycle progression, and their

overexpression is linked to various cancers, making them attractive therapeutic targets.[15][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b029763?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3285113/
https://www.mdpi.com/2073-4344/11/4/439
https://www.benchchem.com/product/b029763?utm_src=pdf-body
https://www.scbt.com/p/5-amino-2-4-dichloropyrimidine-5177-27-5
https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00435g
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507801/
https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00435g
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507801/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthetic strategy typically involves a sequential substitution, first at C4 (e.g., Suzuki

coupling) followed by a second substitution at C2 (e.g., SNAr), to build the final complex

inhibitor molecule.

Pathway to Kinase Inhibitors

5-Amino-2,4-dichloropyrimidine

Step 1: C4-Functionalization
(e.g., Suzuki Coupling)

R¹-B(OH)₂
Pd Catalyst

C4-Substituted Intermediate

Step 2: C2-Functionalization
(e.g., S(N)Ar with an amine)

R²-NH₂

Final Plk Inhibitor

Click to download full resolution via product page

Caption: General synthetic route to Plk inhibitors.

Safety and Handling
5-Amino-2,4-dichloropyrimidine is a hazardous substance and must be handled with

appropriate precautions in a controlled laboratory environment.
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Hazard Class GHS Code(s) Precaution

Acute Toxicity, Oral H301 (Toxic if swallowed)

Do not eat, drink or smoke

when using. IF SWALLOWED:

Immediately call a POISON

CENTER/doctor.[9]

Skin Sensitization
H317 (May cause an allergic

skin reaction)

Wear protective gloves. If skin

irritation or rash occurs: Get

medical advice.[9]

Serious Eye Damage
H318 (Causes serious eye

damage)

Wear eye/face protection. IF IN

EYES: Rinse cautiously with

water for several minutes.[9]

Handling Recommendations:

Use in a well-ventilated area or fume hood.

Wear standard personal protective equipment (PPE): safety glasses/goggles, nitrile gloves,

and a lab coat.

Avoid breathing dust.

Wash hands thoroughly after handling.

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion
5-Amino-2,4-dichloropyrimidine is more than a simple chemical intermediate; it is a versatile

platform for the construction of complex, high-value molecules. Its well-defined, yet tunable,

reactivity at the C2 and C4 positions allows for selective and sequential functionalization

through robust SNAr and cross-coupling methodologies. This predictable reactivity, combined

with its role as a key scaffold for potent kinase inhibitors, ensures its continued importance in

both academic research and the pharmaceutical industry. A thorough understanding of its

properties, reactivity, and handling, as outlined in this guide, is essential for any scientist

looking to leverage its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029763#5-amino-2-4-dichloropyrimidine-cas-number-
5177-27-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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